molecular formula C21H21N3O2S B2686603 N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide CAS No. 2097863-74-4

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide

Cat. No. B2686603
CAS RN: 2097863-74-4
M. Wt: 379.48
InChI Key: KTIQQUQSBDUUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Biochemical Properties

One study detailed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, to improve its low aqueous solubility for in vivo evaluation. This research found that introducing amino functionalities at the 2-position of the quinazolin-4-one ring significantly increased water solubility. Some analogues exhibited up to 6-fold greater cytotoxicity than CB30865 and retained its unique biochemical characteristics, such as a delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).

Antiviral and Antitumor Applications

Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus. These compounds were characterized by their enhanced cytotoxicity and potential antiviral properties, showcasing the versatility of quinazolin-4-one derivatives in medicinal chemistry (Selvam et al., 2007).

Innovative Synthetic Approaches

Research on N-aryl benzylic amines expanded the scope for synthesizing benzamidine and benzoxazine heterocycles, providing a novel method for accessing quinazolin-4(3H)-ones. This metal-free approach, mediated by K2S2O8, highlights the potential for developing new synthetic routes to quinazolinone derivatives, emphasizing their broad applicability in creating biologically active compounds (Laha et al., 2015).

Heterocyclic Compound Synthesis for Antiparkinsonian Agents

Synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives as potential antiparkinsonian agents showcases the therapeutic potential of quinazolinone derivatives beyond their antiviral and antitumor applications. This research underscores the importance of quinazolin-4-one derivatives in developing treatments for neurological disorders (Kumar et al., 2012).

properties

IUPAC Name

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(22-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)23-21(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEVZQQXKSVNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=CC=CC4=NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156592847

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